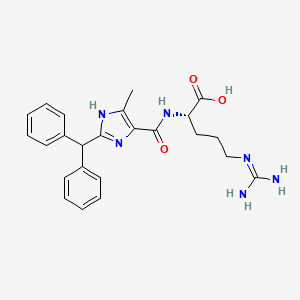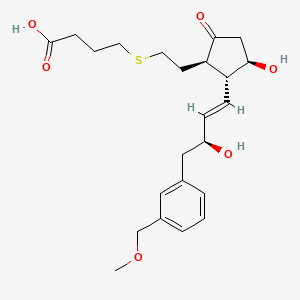![molecular formula C42H66N2O14 B10771647 5-[[12-[[(3S,3aR,4S,6S,6aR,7S,9bS)-6-acetyloxy-3,3a-dihydroxy-3,6,9-trimethyl-7-octanoyloxy-2,8-dioxo-5,6a,7,9b-tetrahydro-4H-azuleno[4,5-b]furan-4-yl]oxy]-12-oxododecyl]amino]-2-amino-5-oxopentanoic acid](/img/structure/B10771647.png)
5-[[12-[[(3S,3aR,4S,6S,6aR,7S,9bS)-6-acetyloxy-3,3a-dihydroxy-3,6,9-trimethyl-7-octanoyloxy-2,8-dioxo-5,6a,7,9b-tetrahydro-4H-azuleno[4,5-b]furan-4-yl]oxy]-12-oxododecyl]amino]-2-amino-5-oxopentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
TGN4 is a synthetic organic compound that belongs to the class of guanidinyl tryptophan derivatives. It has gained attention in scientific research due to its potential as an anti-Alzheimer agent. TGN4 exhibits inhibitory activity against amyloid aggregation, which is a hallmark of Alzheimer’s disease .
準備方法
Synthetic Routes and Reaction Conditions
TGN4 is synthesized through a series of chemical reactions involving guanidinylation of tryptophan derivatives. The synthetic route typically involves the protection of functional groups, followed by guanidinylation and deprotection steps. The reaction conditions often include the use of specific reagents and catalysts to achieve the desired product with high yield and purity .
Industrial Production Methods
The industrial production of TGN4 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to ensure consistent and efficient production. The use of advanced purification techniques, such as chromatography, is essential to obtain TGN4 with high purity for pharmaceutical applications .
化学反応の分析
Types of Reactions
TGN4 undergoes various chemical reactions, including:
Oxidation: TGN4 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups of TGN4.
Substitution: TGN4 can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of TGN4 may yield oxidized guanidinyl tryptophan derivatives, while reduction can produce reduced forms of TGN4 .
科学的研究の応用
TGN4 has a wide range of scientific research applications, including:
Chemistry: TGN4 is used as a model compound to study guanidinylation reactions and the behavior of guanidinyl tryptophan derivatives.
Biology: TGN4 is investigated for its interactions with biological membranes and its potential to inhibit amyloid aggregation.
Medicine: TGN4 shows promise as an anti-Alzheimer agent due to its ability to interfere with amyloid aggregation and reduce toxicity towards cell membranes.
Industry: TGN4 is explored for its potential use in the development of new pharmaceuticals targeting neurodegenerative diseases
作用機序
TGN4 exerts its effects by binding to the amyloid beta monomer and interfering with its movement into cell membranes. This interaction reduces the binding affinity between the amyloid beta monomer and the membrane, thereby inhibiting amyloid aggregation. TGN4 also reduces the conformational transition of the amyloid beta monomer, which is crucial for its aggregation .
類似化合物との比較
Similar Compounds
- TGN1
- TGN2
- TGN3
Comparison
TGN4 is unique among its analogues due to its higher affinity for the amyloid beta monomer and its lower affinity for the bilayer membrane. This makes TGN4 more effective in reducing amyloid aggregation and toxicity compared to its counterparts .
特性
分子式 |
C42H66N2O14 |
|---|---|
分子量 |
823.0 g/mol |
IUPAC名 |
5-[[12-[[(3S,3aR,4S,6S,6aR,7S,9bS)-6-acetyloxy-3,3a-dihydroxy-3,6,9-trimethyl-7-octanoyloxy-2,8-dioxo-5,6a,7,9b-tetrahydro-4H-azuleno[4,5-b]furan-4-yl]oxy]-12-oxododecyl]amino]-2-amino-5-oxopentanoic acid |
InChI |
InChI=1S/C42H66N2O14/c1-6-7-8-14-17-21-32(48)56-36-34-33(26(2)35(36)49)37-42(54,41(5,53)39(52)57-37)29(25-40(34,4)58-27(3)45)55-31(47)20-18-15-12-10-9-11-13-16-19-24-44-30(46)23-22-28(43)38(50)51/h28-29,34,36-37,53-54H,6-25,43H2,1-5H3,(H,44,46)(H,50,51)/t28?,29-,34+,36-,37-,40-,41+,42+/m0/s1 |
InChIキー |
WSISVGWHSKNHQQ-JEWAQKBPSA-N |
異性体SMILES |
CCCCCCCC(=O)O[C@H]1[C@H]2C(=C(C1=O)C)[C@H]3[C@]([C@H](C[C@]2(C)OC(=O)C)OC(=O)CCCCCCCCCCCNC(=O)CCC(C(=O)O)N)([C@](C(=O)O3)(C)O)O |
正規SMILES |
CCCCCCCC(=O)OC1C2C(=C(C1=O)C)C3C(C(CC2(C)OC(=O)C)OC(=O)CCCCCCCCCCCNC(=O)CCC(C(=O)O)N)(C(C(=O)O3)(C)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[4-Amino-2,6-bis(propan-2-yl)phenyl]-3-[1-butyl-4-(3-methoxyphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridin-3-yl]urea hydrochloride](/img/structure/B10771574.png)
![2-methyl-N-[3-(2-methylindazol-5-yl)-4-(6-propylpyridin-2-yl)-1,2-thiazol-5-yl]cyclopropane-1-carboxamide](/img/structure/B10771575.png)
![[(1R)-3-methyl-1-[3-(1-oxoisoquinolin-2-yl)propanoylamino]butyl]boronic acid](/img/structure/B10771582.png)
![4-[3-(2-benzylphenoxy)phenyl]-1-phosphonobutane-1-sulfonic acid](/img/structure/B10771590.png)
![(2S)-2-[6-[(2,4-diaminopteridin-6-yl)methylamino]-3-oxo-1H-isoindol-2-yl]pentanedioic Acid](/img/structure/B10771612.png)
![2-[(4-methoxyphenyl)sulfonyl-[(2S)-4-methyl-2-[[(2S)-1-phenylmethoxycarbonylpyrrolidine-2-carbonyl]amino]pentanoyl]amino]acetic acid](/img/structure/B10771615.png)


![3-[(4-morpholin-4-ylbenzoyl)amino]-N-[(1S)-1-phenyl-2-pyrrolidin-1-ylethyl]-1H-thieno[5,4-d]pyrazole-5-carboxamide](/img/structure/B10771630.png)
![[3-methyl-1-[3-(1-oxoisoquinolin-2-yl)propanoylamino]butyl]boronic acid](/img/structure/B10771643.png)
![4-[(6-methoxy-3,8-dimethyl-2H-pyrazolo[3,4-b]quinolin-4-yl)methyl]-1,4-oxazepane](/img/structure/B10771649.png)
![N-(4-fluoro-2-methylphenyl)-3-methyl-N-[(2-methyl-1H-indol-4-yl)methyl]pyridine-4-carboxamide](/img/structure/B10771650.png)
![1-[(1R)-5-tert-butyl-2,3-dihydro-1H-inden-1-yl]-3-(6,8-ditritioisoquinolin-5-yl)urea](/img/structure/B10771666.png)
